molecular formula C17H17BrO B1343509 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-67-1

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1343509
CAS No.: 898754-67-1
M. Wt: 317.2 g/mol
InChI Key: ZUQKXOQYKGRVMF-UHFFFAOYSA-N
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Description

4’-Bromo-3-(2,6-dimethylphenyl)propiophenone: is an organic compound with the molecular formula C17H17BrO . It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 4’ position and two methyl groups at the 2 and 6 positions. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone can be achieved through a multi-step process. One common method involves the bromination of 3-(2,6-dimethylphenyl)propiophenone. The starting material, 3-(2,6-dimethylphenyl)propiophenone, is dissolved in a suitable solvent such as glacial acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4’ position .

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, reagent addition, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

4’-Bromo-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in a substitution reaction, the bromine atom can be replaced by a nucleophile, leading to the formation of a new chemical bond. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound .

Comparison with Similar Compounds

Comparison: 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone is unique due to the presence of both bromine and two methyl groups on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. For instance, the presence of the bromine atom makes it a suitable candidate for coupling reactions, while the methyl groups influence its steric and electronic properties .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQKXOQYKGRVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644785
Record name 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-67-1
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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